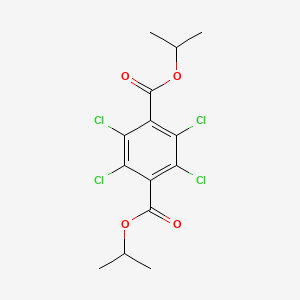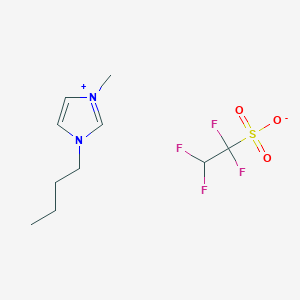
Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylmethylamino)silane, also known as BEMAS, is a silane compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a molecular formula of C5H14NSi and a molecular weight of 134.3 g/mol. BEMAS is a low-boiling point, low-viscosity, and low-toxicity compound that is used in a variety of research applications, including organic synthesis, catalysis, and surface modification. BEMAS has a high purity of 99.999% Si and is available in both liquid and solid forms.
Scientific Research Applications
Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other materials, and as a surface modifier for various substrates. Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) is also used in the synthesis of siloxanes, which are used as starting materials for a variety of applications, including drug delivery systems, coatings, and adhesives.
Mechanism of Action
Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) is a silane compound with a high degree of reactivity. This reactivity is due to the presence of a silicon-carbon bond, which is easily broken, forming a variety of reactive species. These species can then react with other molecules, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) is a low-toxicity compound and is generally considered to be safe for use in scientific research. However, it can be corrosive and should be handled with care. Additionally, Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) can be irritating to the eyes and skin, and prolonged exposure can cause respiratory irritation.
Advantages and Limitations for Lab Experiments
Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) has a number of advantages for use in scientific research. It is a low-boiling point and low-viscosity compound that is readily available in both liquid and solid forms. It is also a low-toxicity compound that is generally considered to be safe for use in lab experiments. However, Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) is a corrosive compound and should be handled with care. Additionally, it is volatile and can be irritating to the eyes and skin.
Future Directions
In the future, Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) will continue to be an important compound for scientific research. It has a wide range of applications, including organic synthesis, catalysis, and surface modification. Additionally, it can be used in the synthesis of siloxanes, which are used as starting materials for a variety of applications, including drug delivery systems, coatings, and adhesives. Furthermore, Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) can be used in the synthesis of other silane compounds, which can then be used in various applications. Finally, Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) can be used in the development of new catalysts and reagents for use in scientific research.
Synthesis Methods
Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si) is synthesized through a two-step process. In the first step, ethylmethylamine (EMA) is reacted with a silane, such as dichlorosilane (SiCl2), in the presence of a catalyst, such as a Lewis acid, to produce a silane-EMA adduct. In the second step, the adduct is hydrolyzed to produce Bis(ethylmethylamino)silane, 99%, bemas (99.999%-Si). The reaction is typically conducted at temperatures between 50-100°C and is highly exothermic.
properties
InChI |
InChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERTZWBACXBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si]N(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011514-41-2 |
Source


|
| Record name | Bis(ethylmethylamido)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














